1,1-Dichloro-2-iodo-1,2,2-trifluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

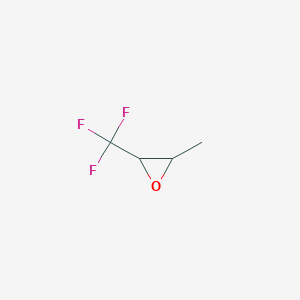

“1,1-Dichloro-2-iodo-1,2,2-trifluoroethane” is a chemical compound with the molecular formula C2HCl2F3I . It’s closely related to “1,1,1-Trifluoro-2-iodoethane” which has the molecular formula C2H2F3I .

Molecular Structure Analysis

The molecular structure of “1,1-Dichloro-2-iodo-1,2,2-trifluoroethane” can be inferred from its molecular formula, C2HCl2F3I . It’s related to “1,1,1-Trifluoro-2-iodoethane”, which also has a known structure .Aplicaciones Científicas De Investigación

Synthesis of Trifluoroethylated Compounds

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane has been utilized in the synthesis of trifluoroethylated unsymmetrical 1,3-diynes through a copper-mediated reaction. The method allows for the incorporation of aryl groups and alkyl substituents, demonstrating its versatility in synthesizing trifluoroethylated compounds under mild conditions. Further transformations of these compounds yield trifluoroethyl-substituted 1,2,3-triazole and isoxazole, indicating its potential in diverse synthetic applications (Zheng et al., 2016).

Catalytic Transformations

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane is also involved in catalytic reactions for producing valuable chemicals. An example is the Cu-promoted reaction with dialkyl phosphonates, leading to the formation of dialkyl (2,2,2-trifluoroethyl)phosphonates. This process successfully activates inert C–Cl bonds, demonstrating the compound's role in facilitating challenging chemical transformations (Luo et al., 2016).

Application in Catalytic Oxidation

In another application, 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane is used as a substrate in the catalytic oxidation process. Activated carbon has been employed as a catalyst for the oxidation of the compound to trifluoroacetyl chloride (TFAC), resulting in high yields and selectivity, highlighting its potential in industrial catalytic processes (Chun-shan, 2007).

Photocatalytic Synthesis

The compound also plays a role in photocatalytic synthesis, as seen in the cobalt-catalyzed photochemical synthesis of allylic trifluoromethanes from styrene derivatives. This process showcases the compound's utility in bond construction strategies to access allylic trifluoromethyl substituted styrene derivatives, with the possibility of conducting the process in continuous mode for increased productivity (Kreis et al., 2013).

Propiedades

IUPAC Name |

1,1-dichloro-1,2,2-trifluoro-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSPBOZWNYOYLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378850 |

Source

|

| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane | |

CAS RN |

661-66-5 |

Source

|

| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)